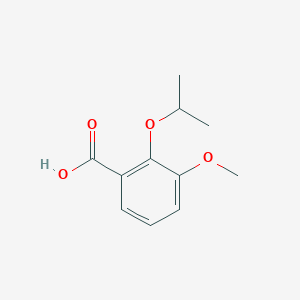

2-Isopropoxy-3-methoxybenzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Their Chemical Significance

Benzoic acid and its derivatives are a cornerstone in organic and medicinal chemistry. ontosight.ai The presence of the carboxylic acid group allows for a wide range of chemical transformations, including the formation of esters, amides, and acid chlorides, making them versatile building blocks in synthesis. ontosight.ai The benzene (B151609) ring can undergo electrophilic substitution reactions, and the nature and position of existing substituents direct the position of new functional groups.

The addition of methoxy (B1213986) and isopropoxy groups to the benzoic acid backbone, as seen in 2-isopropoxy-3-methoxybenzoic acid, significantly influences its electronic and steric properties. These ether groups are generally electron-donating, which can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring. Such substituted benzoic acids are often explored for their potential biological activities, including antimicrobial and anti-inflammatory properties, or are used as intermediates in the synthesis of more complex molecules with specific therapeutic or material science applications. ontosight.ai

Historical Perspective of Related Compounds in Synthetic Chemistry

The study of benzoic acid derivatives has a long history, with early work focusing on understanding their natural sources and fundamental reactivity. The development of synthetic methodologies to introduce various functional groups onto the benzene ring has been a continuous area of research. For instance, the synthesis of methoxy-substituted benzoic acids, such as 2-methoxy-3-methylbenzoic acid, has been documented as a key step in the creation of catalysts and new materials.

The synthesis of related compounds, like 2-isopropoxy-4-nitrobenzoic acid, has also been a subject of investigation. Research in this area has highlighted the sensitivity of reaction conditions, where slight variations can lead to unexpected side products, underscoring the complexities of working with substituted benzoic acids. Such studies provide valuable insights into the reaction mechanisms and inform the development of more efficient and selective synthetic routes for compounds like this compound.

Overview of Current Research Trajectories and Academic Interest

Current research involving this compound and its close analogs primarily revolves around their utility as intermediates in organic synthesis. For example, related methoxybenzoic acids are used in the preparation of more complex molecules that are investigated for their potential in medicinal chemistry. A patent for the preparation of 2-methyl-3-methoxybenzoic acid highlights its role as an intermediate in the synthesis of insecticides, suggesting a potential area of application for structurally similar compounds. google.com

While extensive research dedicated solely to this compound is not widely published, its availability from commercial suppliers indicates its use in undisclosed or ongoing research and development, likely as a precursor for proprietary molecules in the pharmaceutical or agrochemical industries. The academic interest in this compound lies in its potential to be a versatile starting material for the synthesis of novel compounds with tailored electronic and steric properties for various applications.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-10-8(11(12)13)5-4-6-9(10)14-3/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFABYWULDECIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Isopropoxy 3 Methoxybenzoic Acid

Established Synthetic Routes to 2-Isopropoxy-3-methoxybenzoic Acid

The synthesis of this compound, a significant intermediate in the creation of various organic compounds, can be achieved through several established routes. These methods often involve multiple steps and utilize readily available precursors, specific reaction protocols, and occasionally, advanced catalytic systems.

Multi-step Reaction Sequences from Readily Available Precursors

One common strategy for synthesizing this compound involves a multi-step sequence starting from simpler, commercially available chemicals. A documented pathway begins with 2-hydroxy-4-nitrobenzoic acid. This precursor undergoes a two-step process involving etherification followed by hydrolysis to yield the target molecule. csic.es Another approach starts with 3-chloro-o-xylene, which is converted to 2-methyl-3-chlorobenzoic acid and then further reacted to produce 2-methyl-3-methoxybenzoic acid, a close analog. google.com

A general multi-step synthesis might involve the oxidation of a substituted toluene (B28343), followed by nitration and subsequent functional group manipulations to install the desired isopropoxy and methoxy (B1213986) groups. truman.eduscribd.com For instance, the oxidation of 2-isopropoxy-3-methoxy-benzaldehyde using an oxidizing agent like potassium permanganate (B83412) can yield this compound. lookchem.com

Specific Alkylation and Etherification Protocols for Target Moiety Installation

The installation of the isopropoxy group is a critical step in the synthesis. This is typically achieved through Williamson ether synthesis, where a hydroxylated precursor is treated with an isopropyl halide, such as 2-iodopropane, in the presence of a base like potassium carbonate (K2CO3). csic.es The choice of solvent, such as dimethylformamide (DMF), can influence the reaction's efficiency. csic.es

In some cases, the starting material may already contain a methoxy group, such as 3-methoxybenzoic acid. ontosight.aimedchemexpress.comhmdb.casigmaaldrich.com The challenge then lies in the selective installation of the isopropoxy group at the C2 position. This can be directed by the existing functional groups on the aromatic ring.

Palladium-Catalyzed Coupling Reactions in Analogous Syntheses

While not always directly applied to the synthesis of this compound itself, palladium-catalyzed coupling reactions are a powerful tool for constructing the carbon skeleton of analogous substituted benzoic acids. frontiersin.orgnih.gov For example, palladium catalysts can be used in three-component reactions involving arylboronic acids, glyoxylic acid, and sulfonamides to create α-arylglycine derivatives. frontiersin.orgnih.gov This methodology highlights the potential for palladium catalysis in the synthesis of complex benzoic acid derivatives. Furthermore, palladium-catalyzed reactions have been employed in the synthesis of α-trifluoromethyl benzylic amines, demonstrating the versatility of this approach in creating diverse molecular architectures. duke.edu

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to create a variety of derivatives with different chemical properties and potential applications. The carboxylic acid functional group is the primary site for these transformations.

Synthesis of Ester Derivatives and Their Reactivity

The carboxylic acid moiety of this compound can be readily converted into an ester through Fischer esterification. truman.edu This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reactivity of the resulting ester is influenced by the nature of the alcohol used. These ester derivatives can serve as intermediates for further chemical modifications.

For example, the synthesis of isopropyl 2-isopropoxy-4-nitrobenzoate is an intermediate step in one of the synthetic routes to a related nitro-substituted benzoic acid. csic.es This ester is then hydrolyzed under basic conditions to yield the final carboxylic acid. csic.es

Formation of Amide Linkages and Peptidic Conjugates

The formation of amide bonds is another important derivatization strategy for this compound. lookchem.com This can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. Various coupling agents, including methoxysilanes, have been shown to facilitate amide bond formation under solvent-free conditions. nih.gov

A non-conventional method for amide synthesis involves an iodonium-promoted coupling of a nitroalkane with an amine, which proceeds through a proposed nucleophilic attack of a nitronate at the nitrogen of an N-halo amine intermediate. nih.gov This approach offers an alternative to traditional condensation methods. The resulting amides, including peptidic conjugates, can exhibit a range of biological activities and are important in medicinal chemistry.

Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic aromatic substitution (SEAr) reactions introduce a new substituent onto the aromatic ring, replacing a hydrogen atom. The position of substitution is directed by the existing groups on the ring. imperial.ac.uklibretexts.org In the case of this compound, we have two electron-donating alkoxy groups (isopropoxy and methoxy) and one electron-withdrawing carboxylic acid group.

Directing Effects of Substituents:

Alkoxy Groups (-OR): The isopropoxy and methoxy groups are activating groups and ortho, para-directors. vaia.comorganicchemistrytutor.comlibretexts.org They donate electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack. vaia.comorganicchemistrytutor.com

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the ring, making it less reactive towards electrophiles. libretexts.org

The interplay of these directing effects determines the regioselectivity of substitution reactions. The powerful activating nature of the alkoxy groups generally dominates the directing effects. libretexts.org The possible positions for electrophilic attack are C4, C5, and C6. The C2 and C3 positions are already substituted.

Directing Effects on the Aromatic Ring of this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| 2-Isopropoxy | C2 | Electron-donating (activating) | ortho, para (to C1, C3, C5) |

| 3-Methoxy | C3 | Electron-donating (activating) | ortho, para (to C2, C4, C6) |

| 1-Carboxylic Acid | C1 | Electron-withdrawing (deactivating) | meta (to C3, C5) |

Considering the combined effects, the positions ortho and para to the strongly activating alkoxy groups are the most likely sites of substitution. The C4 and C6 positions are activated by the 3-methoxy group, and the C5 position is activated by the 2-isopropoxy group and is also meta to the carboxylic acid group. However, steric hindrance from the bulky isopropoxy group at C2 may disfavor substitution at the adjacent C1 and C3 positions, and could also influence the accessibility of the C6 position. psu.edunih.govyoutube.com

Hypothetical Aromatic Substitution Reactions:

Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would introduce a nitro group (-NO₂). masterorganicchemistry.comyoutube.comyoutube.com The most likely products would be 2-isopropoxy-3-methoxy-5-nitrobenzoic acid or 2-isopropoxy-3-methoxy-6-nitrobenzoic acid, due to the directing influence of the methoxy group.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would result in the introduction of a halogen atom. youtube.comyoutube.comyoutube.com Similar to nitration, the substitution is expected to be directed by the alkoxy groups, leading to halogenated derivatives at the C5 or C6 positions.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H). The regiochemical outcome would again be dictated by the activating alkoxy groups.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated rings, and the presence of the carboxylic acid group would likely inhibit these reactions.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 2-isopropoxy-3-methoxy-5-nitrobenzoic acid and/or 2-isopropoxy-3-methoxy-6-nitrobenzoic acid | The strong activating and directing effects of the methoxy and isopropoxy groups overcome the deactivating effect of the carboxylic acid. Steric hindrance may influence the ratio of products. |

| Bromination | Br₂, FeBr₃ | 5-bromo-2-isopropoxy-3-methoxybenzoic acid and/or 6-bromo-2-isopropoxy-3-methoxybenzoic acid | Similar to nitration, the alkoxy groups direct the substitution. |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net While specific green synthesis routes for this compound are not extensively documented, general strategies for the synthesis of related alkoxybenzoic acids can be adapted.

Solvent-Free or Environmentally Benign Solvent Approaches

Traditional organic syntheses often rely on volatile and toxic organic solvents. A key green chemistry principle is the replacement of such solvents with more environmentally friendly alternatives. For the synthesis of alkoxybenzoic acids, which often involves nucleophilic substitution to introduce the alkoxy group, potential green solvents include:

Water: For certain reactions, water can be an excellent solvent due to its non-toxic and non-flammable nature.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent as it is non-toxic, inexpensive, and can be easily removed from the reaction mixture.

Solvent-Free Conditions: Conducting reactions without a solvent, for example by using microwave irradiation to provide the necessary energy, can significantly reduce waste. hartleygroup.orged.gov

Catalyst Development for Enhanced Sustainability

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. For the synthesis of this compound, which could be prepared from a dihydroxybenzoic acid precursor, catalyst development could focus on:

Phase-Transfer Catalysts: These catalysts can facilitate reactions between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate), potentially eliminating the need for a co-solvent. The synthesis of 4-phenoxybenzoic acid using polyethylene (B3416737) glycol (PEG)-400 as a catalyst is an example of this approach. chemicalbook.com

Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For the oxidation step to form the carboxylic acid from a corresponding toluene derivative, catalysts like cobalt-manganese-bromine complexes have been used. google.com

Biocatalysts: Enzymes can offer high selectivity and operate under mild conditions, reducing the need for protecting groups and harsh reagents.

Flow Chemistry Applications for Continuous Synthesis of this compound

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org The continuous synthesis of substituted benzoic acids has been explored, demonstrating the feasibility of this technology for this class of compounds. wipo.int

A potential flow synthesis of this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous manner without isolation. For instance, the alkylation of a dihydroxybenzoic acid precursor could be performed in one reactor module, followed by an in-line purification or a subsequent reaction in another module.

Potential Advantages of Flow Synthesis for this compound:

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Potential for thermal runaway in exothermic reactions. | Superior heat transfer minimizes risks. |

| Reaction Time | Can be lengthy, including workup and isolation steps. | Significantly shorter residence times are often sufficient. |

| Scalability | Scaling up can be challenging and require process redesign. | Scaling is achieved by running the system for longer or by "numbering-up" (using multiple reactors in parallel). |

| Process Control | More difficult to precisely control temperature and mixing. | Precise control over reaction parameters. |

The application of flow chemistry to the synthesis of this compound could lead to a more efficient, safer, and sustainable manufacturing process. acs.org

Molecular Structure, Dynamics, and Intermolecular Interactions of 2 Isopropoxy 3 Methoxybenzoic Acid

Crystallographic Investigations of 2-Isopropoxy-3-methoxybenzoic Acid and Its Co-Crystals

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms in a solid state, providing insights into conformation, packing, and intermolecular interactions.

No published single-crystal X-ray diffraction studies for this compound could be identified. Consequently, its absolute configuration and solid-state conformation have not been experimentally determined.

In the absence of crystallographic data, the analysis of crystal packing and the identification of supramolecular synthons for this compound are not possible. Such analysis would typically describe how molecules arrange themselves in the crystal lattice and the nature of the non-covalent interactions that govern this arrangement.

There are no reports of polymorphism studies for this compound in the reviewed literature. The investigation of polymorphs—different crystalline forms of the same compound—and their relative energetic stabilities is crucial for understanding its solid-state properties, but this has not been undertaken for this specific molecule.

Computational Chemistry and Molecular Modeling

Computational methods serve as powerful tools to complement experimental data and to predict molecular properties.

A search of the scientific literature did not yield any studies that have employed Density Functional Theory (DFT) calculations specifically for this compound. Such calculations would provide valuable information on its optimized geometry, electronic structure, and properties like molecular electrostatic potential.

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations would be instrumental in exploring the conformational landscape of the molecule, its flexibility, and the dynamics of its functional groups over time.

Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO-LUMO, Fukui Functions, Natural Bond Orbital Analysis)

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of this compound. While specific computational studies on this exact molecule are not prevalent in public literature, analysis of related benzoic acid derivatives allows for a detailed theoretical characterization.

HOMO-LUMO Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the ether and carboxyl groups, which are rich in electrons. The LUMO is likely distributed over the carboxylic acid group and the aromatic ring, representing the most electrophilic sites.

Fukui Functions: These descriptors are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The analysis helps in understanding the local reactivity, pinpointing specific atoms susceptible to attack. For this compound, the carbonyl carbon of the carboxylic acid would be a primary site for nucleophilic attack, while the oxygen atoms could be sites for electrophilic attack.

Table 1: Predicted Quantum Chemical Properties and Reactivity

| Descriptor | Predicted Characteristics for this compound | Significance |

|---|---|---|

| HOMO | Localized on the aromatic ring and oxygen atoms. | Electron-donating ability; site of oxidation. |

| LUMO | Distributed over the carboxylic acid and aromatic ring. | Electron-accepting ability; site of reduction. |

| HOMO-LUMO Gap | Moderately large, indicating reasonable stability. | Determines chemical reactivity and kinetic stability. |

| NBO Analysis | Strong intramolecular charge transfer from oxygen lone pairs to the ring's π* orbitals. | Stabilizes the molecule through electron delocalization. |

| Fukui Functions | Carbonyl carbon is a likely site for nucleophilic attack. | Predicts regioselectivity of chemical reactions. |

Advanced Spectroscopic Characterization and Interpretation

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

For this compound, the spectra would be dominated by vibrations of the carboxylic acid, ether linkages, and the substituted benzene ring. A key feature for carboxylic acids is the formation of hydrogen-bonded dimers in the solid state, which significantly influences the vibrational frequencies, particularly of the O-H and C=O groups. spectroscopyonline.com

Key Expected Vibrational Bands:

O-H Stretching: A very broad absorption band in the FTIR spectrum, typically in the range of 3300-2500 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy and methoxy (B1213986) groups are found just below 3000 cm⁻¹.

C=O Stretching: The carbonyl stretch of the carboxylic acid dimer is expected as a strong band in the FTIR spectrum around 1710-1680 cm⁻¹. spectroscopyonline.com

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands are expected. The C-O stretch of the carboxylic acid appears in the 1320-1210 cm⁻¹ range, while the aryl-alkyl ether C-O stretches are typically found between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

O-H Bending: An out-of-plane bend for the carboxylic O-H group (wag) is expected near 920 cm⁻¹.

Table 2: Predicted Major Vibrational Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (broad) |

| Aromatic/Aliphatic | C-H stretch | 3100-2850 |

| Carboxylic Acid | C=O stretch (dimer) | 1710-1680 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Carboxylic Acid/Ether | C-O stretch | 1320-1210 / 1275-1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for determining the precise structural connectivity of a molecule in solution.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a high chemical shift, typically >10 ppm.

Aromatic Protons: The three protons on the benzene ring will appear as distinct multiplets in the aromatic region (approx. 6.8-7.8 ppm), with their exact shifts and coupling patterns determined by the electronic effects of the substituents.

Isopropoxy Proton (-OCH(CH₃)₂): A septet (a multiplet of seven lines) is expected due to coupling with the six equivalent methyl protons. This would likely appear around 4.5-4.8 ppm.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons would be expected around 3.8-4.0 ppm.

Isopropoxy Methyl Protons (-OCH(CH₃)₂): A doublet corresponding to the six equivalent methyl protons will appear at a lower chemical shift, likely around 1.3-1.5 ppm, due to coupling with the single methine proton.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected at a low field, around 170-175 ppm.

Aromatic Carbons: The six aromatic carbons will show distinct signals between ~110 and 160 ppm. The carbons directly attached to the oxygen atoms (C2 and C3) will be the most downfield shifted in this region.

Isopropoxy Methine Carbon (-OCH(CH₃)₂): Expected around 70-75 ppm.

Methoxy Carbon (-OCH₃): Expected around 55-60 ppm.

Isopropoxy Methyl Carbons (-OCH(CH₃)₂): The two equivalent methyl carbons will give a single signal at a higher field, around 20-25 ppm.

Table 3: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10 | broad s | 1H |

| Ar-H | 6.8 - 7.8 | m | 3H |

| -OCH(CH₃)₂ | 4.5 - 4.8 | septet | 1H |

| -OCH₃ | 3.8 - 4.0 | s | 3H |

| -OCH(CH₃)₂ | 1.3 - 1.5 | d | 6H |

| ¹³C NMR | Predicted δ (ppm) | ||

| -C=O | 170 - 175 | ||

| Ar-C (substituted) | 145 - 160 | ||

| Ar-C | 110 - 130 | ||

| -OCH(CH₃)₂ | 70 - 75 | ||

| -OCH₃ | 55 - 60 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₄O₄), the precise monoisotopic mass is 210.08921 Da. mpg.dempg.de

The fragmentation pattern in mass spectrometry gives valuable information about the molecule's structure. For ortho-substituted benzoic acids, fragmentation can be influenced by neighboring group participation. acs.orgnih.gov

Plausible Fragmentation Pathway (Electron Ionization):

Molecular Ion (M⁺˙): The parent ion with an m/z of 210.

Loss of Isopropene: A common fragmentation for isopropoxy ethers is the loss of propene (C₃H₆, 42 Da) via a McLafferty-type rearrangement, which would lead to a fragment at m/z 168. This fragment corresponds to 2-hydroxy-3-methoxybenzoic acid.

Loss of an Isopropyl Radical: Cleavage of the O-isopropyl bond could result in the loss of an isopropyl radical (˙C₃H₇, 43 Da), yielding a fragment at m/z 167.

Loss of a Methoxy Radical: Loss of a methoxy radical (˙OCH₃, 31 Da) would produce a fragment at m/z 179.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) is a characteristic fragmentation of deprotonated benzoic acids. sci-hub.se From the molecular ion, loss of a carboxyl radical (˙COOH, 45 Da) can also occur, leading to a fragment at m/z 165. Subsequent fragmentations of the primary ions would lead to a complex spectrum.

Supramolecular Chemistry and Molecular Recognition Phenomena

Investigation of Hydrogen Bonding Networks and Self-Assembly in Solution and Solid State

The supramolecular chemistry of this compound is dominated by the powerful and directional nature of hydrogen bonding associated with its carboxylic acid group. In both the solid state and in non-polar solutions, benzoic acids are well-known to form robust centrosymmetric dimers. ijert.org

This self-assembly is driven by the formation of two strong O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. This creates a characteristic eight-membered ring motif, often described with the graph-set descriptor R²₂(8). This dimerization is a highly predictable and stable supramolecular synthon.

Pi-Stacking Interactions and Aromatic Recognition in Assemblies

There is no specific literature detailing the pi-stacking interactions or aromatic recognition phenomena in molecular assemblies of this compound. Studies on related molecules, such as other substituted benzoic acids, often reveal complex packing arrangements in the solid state, influenced by a combination of hydrogen bonding, van der Waals forces, and pi-stacking interactions. However, without specific crystallographic data for this compound, any discussion on its specific stacking motifs or recognition patterns would be purely speculative.

Coordination Chemistry: Formation of Metal Complexes (e.g., with Lanthanides, Uranyl Ions) and Their Structural Characterization

Similarly, the synthesis and structural characterization of metal complexes with this compound, particularly with lanthanide or uranyl ions, have not been reported in the reviewed scientific literature. Research on related ligands, such as 2-methoxybenzoic acid, has shown that the carboxylate group readily coordinates to metal centers, and the nature of the substituents on the aromatic ring can influence the coordination mode and the resulting properties of the complex. For instance, studies on uranyl complexes with 2-methoxybenzoate (B1232891) have detailed their crystal structures and the role of pi-stacking in their three-dimensional packing. nih.gov Furthermore, research into lanthanide complexes with ligands like 3-methoxy-4-benzyloxy benzoic acid has explored the impact of substituents on the photophysical properties of the resulting complexes. rsc.org However, this information cannot be directly extrapolated to this compound due to the unique steric and electronic effects of its specific substituent combination.

Mechanistic Investigations of Biological Activities of 2 Isopropoxy 3 Methoxybenzoic Acid in Vitro Studies

Enzyme Inhibition and Modulatory Effects

Inhibition Kinetics and Binding Mechanisms with Protein Kinases (e.g., DYRK2, GSK3α)

The dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) has been identified as a significant regulator in various cellular processes. nih.gov Chemical biology approaches have led to the development of potent small-molecule inhibitors of DYRK2, demonstrating high selectivity. nih.gov Through structure-based optimization, inhibitors with single-digit nanomolar IC₅₀ values have been created, showcasing outstanding selectivity across the human kinome. nih.gov Mechanistic studies using these inhibitors have identified novel DYRK2 targets, including proteins involved in translation initiation and calcium signaling. nih.gov For instance, DYRK2 has been shown to phosphorylate the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) at multiple sites. nih.gov Co-inhibition of DYRK2 along with other kinases like AKT and MEK can lead to a synergistic suppression of 4E-BP1 phosphorylation. nih.gov Furthermore, the phosphorylation of stromal interaction molecule 1 (STIM1) by DYRK2 enhances its interaction with the ORAI1 channel, and inhibition of DYRK2 can impede the store-operated calcium entry process. nih.gov The concurrent targeting of DYRK2 and its substrate, the transcription factor heat-shock factor 1 (HSF1), has been shown to effectively impede cancer progression by inducing apoptosis more rapidly than targeting either molecule individually. nih.gov This dual-inhibition strategy has also demonstrated efficacy in proteasome inhibitor-resistant cells and in reducing tumor burden in preclinical models. nih.gov

Inhibition of Glycogen Synthase Kinase 3 (GSK3) has also been explored as a therapeutic strategy. Pharmacological inhibition of GSK3 can sensitize tumor cells and activate immune cells, leading to enhanced anti-tumor immunity. nih.gov This approach has been shown to synergize with anti-PD-L1 immune checkpoint blockade in preclinical cancer models. nih.gov Studies using paired tumor biopsies have revealed that GSK3 inhibition leads to lower expression of inhibitory immune checkpoints on tumor-infiltrating immune cells and higher expression of T-cell activation markers. nih.gov These findings provide a rationale for combining GSK3 inhibitors with immunotherapy. nih.gov

Table 1: Inhibition of Protein Kinases by Small Molecules

| Kinase Target | Inhibitor Type | Observed Effects |

| DYRK2 | Potent and selective small-molecule inhibitor (e.g., C17) | Single-digit nanomolar IC₅₀, high kinome selectivity, identification of novel substrates (4E-BP1, STIM1), impeded store-operated calcium entry. nih.gov |

| DYRK2 & HSF1 | Dual inhibitors | Faster induction of apoptosis, effective in proteasome inhibitor-resistant cells, reduced tumor burden in preclinical models. nih.gov |

| GSK3 | Pharmacological inhibitor (e.g., elraglusib) | Sensitization of tumor cells, activation of immune cells, synergy with anti-PD-L1 therapy, decreased inhibitory immune checkpoints on immune cells. nih.gov |

Interactions with DNA-Modifying Enzymes and Related Pathways (e.g., DNA Gyrase, p53-MDM2)

DNA gyrase, an essential bacterial type II topoisomerase, is a well-validated target for antibacterial agents. nih.gov It is a heterotetramer composed of two GyrA and two GyrB subunits and is responsible for maintaining the proper spatial topology of DNA in bacteria. nih.gov Novel bacterial type II topoisomerase inhibitors (NBTIs) represent a class of compounds that stabilize single-strand DNA cleavage breaks by DNA gyrase. nih.gov The mechanism of action involves the binding of an NBTI molecule to the gyrase-DNA ternary complex, intercalating between DNA bases. nih.gov This interaction prevents the normal function of DNA gyrase. nih.gov Some quinolone drugs, which also target DNA gyrase, work by stabilizing the double-stranded DNA break created by the enzyme, making religation unfavorable. nih.gov

The p53 tumor suppressor protein is a critical transcription factor that regulates cellular responses to stress, including DNA damage, by controlling processes like cell-cycle arrest, apoptosis, and senescence. nih.govnih.gov The activity of p53 is negatively regulated by the oncoprotein Murine Double Minute 2 (MDM2), which binds to p53 and promotes its degradation. nih.govnih.gov In many cancers, the function of wild-type p53 is suppressed due to high levels of MDM2. nih.govnih.gov Therefore, inhibiting the interaction between p53 and MDM2 is an attractive therapeutic strategy to reactivate p53's tumor-suppressive functions. nih.govnih.gov Small-molecule inhibitors have been developed that bind to MDM2, preventing its interaction with p53 and leading to the stabilization and activation of p53. youtube.comambeed.com This can trigger apoptosis or cell cycle arrest in tumor cells with wild-type p53. youtube.com The p53-MDM2 pathway is also modulated by other proteins and cellular signaling pathways. For instance, the p90RSK kinase, which is often hyperactive in tumors with an activated MAPK pathway, can phosphorylate MDM2, leading to its stabilization and subsequent degradation of p53. mdpi.com Inhibition of p90RSK can, therefore, restore p53 levels. mdpi.com

Table 2: Interactions with DNA-Modifying Enzymes and Related Pathways

| Target | Interacting Molecule Type | Mechanism of Action |

| DNA Gyrase | Novel Bacterial Topoisomerase Inhibitors (NBTIs) | Stabilize single-strand DNA cleavage breaks by intercalating into the DNA-gyrase complex. nih.gov |

| p53-MDM2 | Small-molecule inhibitors | Bind to MDM2, blocking its interaction with p53, leading to p53 stabilization and activation. nih.govnih.govyoutube.com |

| p53-MDM2 | p90RSK kinase | Phosphorylates and stabilizes MDM2, promoting p53 degradation. Inhibition of p90RSK restores p53. mdpi.com |

Mechanistic Studies on Prostaglandin (B15479496) Synthesis Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins (B1171923). nih.govnih.gov This inhibition is achieved by blocking the activity of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins and thromboxanes from arachidonic acid. nih.govnih.gov Prostaglandins, such as prostaglandin E2 (PGE₂) and prostacyclin, are involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, gastric cytoprotection, and renal blood flow. nih.govnih.gov By inhibiting prostaglandin synthesis, NSAIDs can reduce inflammation and pain. nih.gov For example, PGE₂ is known to stimulate osteoclastic bone resorption, and its inhibition by NSAIDs may slow down bone erosion in inflammatory conditions like rheumatoid arthritis. nih.gov

Receptor Binding and Ligand-Target Recognition

Affinity and Selectivity Profiling for Nuclear Receptors (e.g., Retinoic Acid Receptors)

Retinoic acid (RA), a metabolite of vitamin A, exerts its biological effects primarily through the retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily. nih.gov There are three main subtypes of RARs: RARα, RARβ, and RARγ. nih.govnih.gov These receptors form heterodimers with retinoid X receptors (RXRs) and function as ligand-regulated transcription factors by binding to specific DNA sequences called retinoic acid response elements (RAREs) in the promoters of target genes. nih.gov The development of ligands with selectivity for different RAR subtypes is crucial for understanding the specific roles of each receptor subtype in mediating the diverse biological effects of retinoids. nih.gov

Inhibition of Protein-Protein Interactions (e.g., PD-1/PD-L1, p53-MDM2)

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation. youtube.com Many cancer cells upregulate PD-L1 to evade the immune system. youtube.com Inhibiting the PD-1/PD-L1 interaction with monoclonal antibodies is a major strategy in cancer immunotherapy. nih.gov In addition to antibody-based therapies, small molecules are also being investigated for their potential to modulate this pathway. For example, some calcium channel blockers have been shown to down-regulate PD-L1 expression on cancer cells. mdpi.com Furthermore, combining PD-L1 inhibitors with inhibitors of other signaling pathways, such as the MEK pathway, has shown synergistic antitumor effects in preclinical models. nih.gov Inhibition of the MEK pathway can modulate the tumor microenvironment by decreasing PD-L1 expression and enhancing the expression of major histocompatibility complex (MHC) class I on tumor cells. nih.gov

The protein-protein interaction between the tumor suppressor p53 and its negative regulator MDM2 is a key target in cancer therapy. nih.govexcli.de The goal is to disrupt this interaction to restore the tumor-suppressive function of p53 in cancer cells that retain wild-type p53. nih.govresearchgate.net A variety of small-molecule inhibitors have been developed that mimic the key residues of p53 that bind to a hydrophobic pocket on the surface of MDM2. nih.gov These inhibitors effectively block the interaction, leading to the accumulation and activation of p53, which in turn can induce cell cycle arrest or apoptosis in cancer cells. nih.govyoutube.com

Table 3: Inhibition of Protein-Protein Interactions

| Interaction | Inhibitor Type | Mechanism of Action |

| PD-1/PD-L1 | Monoclonal antibodies, small molecules (e.g., some calcium channel blockers) | Block the interaction between PD-1 and PD-L1, restoring T-cell activity against tumor cells. youtube.comnih.govmdpi.com |

| p53-MDM2 | Small-molecule inhibitors | Mimic p53 binding to MDM2, disrupting the interaction and stabilizing p53. nih.govnih.govyoutube.comnih.govexcli.deresearchgate.net |

Biophysical Characterization of Binding Events

No specific studies detailing the biophysical characterization of binding events for 2-Isopropoxy-3-methoxybenzoic acid were identified. Research employing techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography to define its molecular interactions, binding affinity (KD), or specific biological targets is not available in the public domain.

Cellular Mechanistic Studies (In Vitro)

Detailed in vitro studies on the cellular mechanisms of this compound are not documented in the available literature.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Design and Synthesis of Analogues for SAR Optimization

The exploration of the structure-activity relationship (SAR) of this compound necessitates the design and synthesis of a focused library of analogues. By systematically modifying the core structure, researchers can identify key functional groups and structural features that are critical for its biological activity. The synthesis of such analogues can be guided by established organic chemistry principles and by drawing inspiration from the synthesis of related benzoic acid derivatives. prepchem.comgoogle.comsciencemadness.orgchemicalbook.com

A rational approach to analogue design for this compound would involve modifications at several key positions:

The Isopropoxy Group: The size and nature of the alkoxy group at the 2-position can be varied. Replacing the isopropoxy group with smaller (methoxy, ethoxy) or larger (butoxy, benzyloxy) alkoxy groups can help to understand the steric tolerance of the binding pocket.

The Methoxy (B1213986) Group: The methoxy group at the 3-position can be altered to other electron-donating or electron-withdrawing groups to evaluate the electronic effects on activity. For example, it could be replaced with a hydroxyl, a halogen, or a nitro group.

The Aromatic Ring: Introduction of additional substituents on the benzene (B151609) ring could further probe the SAR.

The synthesis of these analogues would likely start from commercially available substituted phenols or benzoic acids. For example, a common route to synthesize benzoic acid derivatives involves the oxidation of the corresponding toluene (B28343) or benzaldehyde. google.com The ether linkages can be formed through Williamson ether synthesis, where a phenoxide is reacted with an appropriate alkyl halide.

Table 1: Proposed Analogues of this compound for SAR Studies

| Analogue Name | Modification from Parent Compound | Rationale for Synthesis |

| 2-Ethoxy-3-methoxybenzoic acid | Isopropoxy group replaced with an ethoxy group | To investigate the effect of a smaller alkoxy group at the 2-position on activity. |

| 2-Isopropoxy-3-hydroxybenzoic acid | Methoxy group at the 3-position replaced with a hydroxyl group | To assess the importance of the hydrogen bond donating capacity at the 3-position. |

| Methyl 2-isopropoxy-3-methoxybenzoate | Carboxylic acid converted to a methyl ester | To determine if the acidic proton of the carboxylic acid is essential for activity. |

| 2-Isopropoxy-3-methoxybenzamide | Carboxylic acid converted to a primary amide | To explore the role of hydrogen bond donor/acceptor properties at this position. |

| 2-Isopropoxy-3-nitrobenzoic acid | Methoxy group at the 3-position replaced with a nitro group | To evaluate the effect of a strong electron-withdrawing group on the electronic properties and activity. |

This table is illustrative and presents hypothetical analogues for the purpose of demonstrating SAR optimization strategies.

Development of Pharmacophore Models and Ligand Efficiency Metrics

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model for this compound and its analogues can be developed based on the structures of active compounds identified through in vitro screening. dovepress.com

The development of a pharmacophore model typically involves the following steps:

Training Set Selection: A set of structurally diverse and biologically active analogues of this compound would be selected.

Conformational Analysis: The low-energy conformations of each molecule in the training set are generated to identify the bioactive conformation.

Feature Identification: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings are identified.

Model Generation and Validation: A 3D arrangement of these features is generated to create a pharmacophore model. The model is then validated by its ability to distinguish between active and inactive compounds.

Once a validated pharmacophore model is established, it can be used to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. dovepress.com

Ligand efficiency (LE) is a metric used to assess the binding efficiency of a ligand to its target protein. It is calculated by dividing the binding affinity (e.g., pIC50 or pKi) by the number of non-hydrogen atoms in the ligand. This metric helps in prioritizing smaller, more efficient compounds for further development. For a series of this compound analogues, calculating and comparing their LE values would be crucial for optimizing the lead compound.

Computational Approaches to Biological Activity

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.govnih.gov This method is instrumental in understanding the binding mode of this compound and its analogues at a molecular level. nih.gov The process involves computationally placing the ligand into the binding site of a protein and scoring the different poses based on their binding energy. nih.govniscpr.res.in

For this compound, a potential target could be a bacterial enzyme, given the known antimicrobial activity of some benzoic acid derivatives. researchgate.netnih.govacademicjournals.org For instance, molecular docking studies could be performed against enzymes involved in bacterial cell wall synthesis or DNA replication. The results of such simulations would provide insights into the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Bacterial Enzyme

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -7.5 | Arg120, Tyr250, Val300 |

| Analogue 1 (2-Ethoxy-3-methoxybenzoic acid) | -7.2 | Arg120, Tyr250, Val300 |

| Analogue 2 (2-Isopropoxy-3-hydroxybenzoic acid) | -8.1 | Arg120, Tyr250, Ser252, Val300 |

| Analogue 3 (Methyl 2-isopropoxy-3-methoxybenzoate) | -6.8 | Tyr250, Val300 |

This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netkoreascience.krresearchgate.net For this compound and its synthesized analogues, a QSAR model could be developed to predict the biological activity of new, untested compounds.

The development of a QSAR model involves several steps:

Data Set: A series of analogues with their experimentally determined biological activities (e.g., IC50 values) is required.

Molecular Descriptors: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Building: Statistical methods such as multiple linear regression or partial least squares are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

A robust QSAR model can be a valuable tool for prioritizing the synthesis of new analogues with potentially improved activity, thereby accelerating the drug discovery process.

Analysis of Intermolecular Forces at Protein-Ligand Interfaces

A detailed analysis of the intermolecular forces at the protein-ligand interface is crucial for understanding the basis of molecular recognition and binding affinity. nih.gov This analysis is typically performed on the docked poses obtained from molecular docking simulations. The primary intermolecular forces that contribute to the stability of a protein-ligand complex include:

Hydrogen Bonds: These are formed between hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., C=O, -N-). The carboxylic acid and methoxy groups of this compound are potential hydrogen bonding sites.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, such as the aromatic ring and the isopropoxy group of the title compound.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein.

By visualizing and analyzing these interactions, researchers can gain a deeper understanding of the SAR and design new analogues with improved binding characteristics.

Mechanisms of Antimicrobial Action (In Vitro)

One of the primary mechanisms of action for acidic antimicrobial agents is the disruption of the bacterial cell membrane. nih.gov The undissociated form of the acid can diffuse across the cell membrane into the cytoplasm. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the cell's interior. This can lead to the inhibition of essential metabolic enzymes and disruption of cellular processes.

Furthermore, the accumulation of the anion within the cell can lead to osmotic stress and interfere with membrane transport systems. Some phenolic acids have also been shown to inhibit bacterial biofilm formation, which is a key virulence factor for many pathogenic bacteria. nih.gov

In vitro studies to elucidate the antimicrobial mechanism of this compound could include:

Membrane Permeability Assays: To determine if the compound disrupts the integrity of the bacterial cell membrane.

Enzyme Inhibition Assays: To investigate the effect of the compound on specific bacterial enzymes.

Biofilm Inhibition Assays: To assess the ability of the compound to prevent or disrupt biofilm formation.

Spectrum of Activity Against Various Bacterial Strains (Gram-Positive and Gram-Negative)

No studies were found that investigated the minimum inhibitory concentrations (MICs) or the spectrum of antibacterial activity of this compound against any Gram-positive or Gram-negative bacterial strains.

Investigations into Specific Targets and Pathways within Microbial Cells

There is no available research that elucidates the specific molecular targets or metabolic and signaling pathways within microbial cells that might be affected by this compound.

Inhibition of Quorum Sensing Mechanisms in Pathogenic Bacteria

No published data exists on the potential for this compound to inhibit quorum sensing mechanisms in any pathogenic bacteria.

Advanced Applications of 2 Isopropoxy 3 Methoxybenzoic Acid in Chemical Science and Materials

Catalytic Applications

A thorough search of scientific literature reveals no documented instances of 2-Isopropoxy-3-methoxybenzoic acid being utilized as a ligand in organometallic catalysis. The structural features of the molecule, including the carboxylic acid group and ether linkages, theoretically allow for coordination with metal centers. However, no studies have been published that explore or confirm this potential.

Similarly, there is no available research on the photocatalytic properties of this compound. Investigations into its ability to facilitate organic transformations or contribute to environmental applications through photocatalysis have not been reported.

Materials Science and Engineering

In the realm of materials science, the integration of organic molecules into larger, functional structures is a key area of research. Benzoic acid derivatives are often employed as linkers in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for their potential applications in gas storage, separation, and catalysis. nih.govnih.gov However, there are no specific studies detailing the use of this compound as a building block for such frameworks.

The development of functional supramolecular assemblies, which rely on non-covalent interactions to create organized structures, is another area where appropriately functionalized molecules can play a crucial role. While the principles of supramolecular chemistry are well-established, the application of this compound in this context has not been explored in the available literature.

Furthermore, the exploration of this compound in the development of advanced polymeric materials is also an area devoid of research findings. There is no indication that it has been used as a monomer or a functional additive in polymerization processes to create materials with specific, enhanced properties.

Chemical Biology Tool Development

Chemical biology tools are essential for dissecting complex biological processes. These tools, often small molecules, are designed to interact with specific biological targets and report on their function or location.

There is currently no available research in scientific literature describing the design and synthesis of chemical probes derived from this compound for the purpose of elucidating biological pathways. The development of a chemical probe typically requires a molecule with known biological activity or a specific interaction that can be leveraged. The biological targets of this compound, if any, have not been disclosed in published studies, precluding its development as a chemical probe.

In medicinal chemistry, a scaffold is a core chemical structure that serves as a template for the synthesis of a library of related compounds. These compounds are then tested for biological activity to identify promising "lead" compounds for further drug development.

While substituted benzoic acids are a common motif in medicinal chemistry, there are no published examples of this compound being used as a central scaffold for lead optimization. Structure-activity relationship (SAR) studies, which are crucial for optimizing a lead compound, have not been reported for derivatives of this specific molecule. The table below illustrates the type of data typically generated in such studies, though no such data exists for this compound in the context of lead optimization.

Table 1: Illustrative Data for Lead Optimization (Hypothetical)

| Compound ID | R1-Group | R2-Group | Target Affinity (IC₅₀, nM) |

| Lead Compound | Isopropoxy | Methoxy (B1213986) | Not Available |

| Analog 1 | Ethoxy | Methoxy | Not Available |

| Analog 2 | Isopropoxy | Ethoxy | Not Available |

| Analog 3 | Propoxy | Methoxy | Not Available |

| Analog 4 | Isopropoxy | Propoxy | Not Available |

This table is for illustrative purposes only to demonstrate the type of data generated during lead optimization. No such data has been published for this compound.

Future Research Directions and Unexplored Avenues

Expansion of Synthetic Methodologies towards Complex Analogues

The future of research on 2-isopropoxy-3-methoxybenzoic acid will heavily rely on the development of more advanced and versatile synthetic strategies. The ability to generate a diverse library of complex analogues is crucial for exploring the full spectrum of its potential applications. Current synthetic routes, while effective for producing the core molecule, may not be readily adaptable for creating more intricate derivatives.

Future efforts should focus on methodologies that allow for precise and varied functionalization of the benzoic acid scaffold. This includes the late-stage functionalization of the aromatic ring, which would enable the introduction of a wide array of substituents to probe structure-activity relationships (SAR). nih.gov Techniques such as iridium-catalyzed C-H activation could be employed for the selective ortho-amination of the benzoic acid, providing access to novel aniline (B41778) derivatives. nih.gov

Furthermore, the development of one-pot or tandem reactions would significantly streamline the synthesis of complex analogues. For instance, a cobalt-catalyzed three-component reaction involving a diazo compound, N-isocyaniminotriphenylphosphorane, and a carboxylic acid could be adapted to produce 2,5-substituted 1,3,4-oxadiazoles derived from this compound. acs.orgmdpi.com This approach would not only be efficient but also allow for the introduction of diverse functionalities.

The synthesis of polysubstituted benzoic esters from 1,2-dihydropyridines represents another promising avenue. nih.gov This methodology could be explored to generate novel benzocycloalkane systems fused to the this compound core, leading to topologically unique and potentially bioactive molecules.

The table below summarizes potential advanced synthetic methodologies that could be explored for generating complex analogues of this compound.

| Methodology | Potential Application for this compound | Reference |

| Late-Stage C-H Amination | Introduction of amino groups at various positions on the aromatic ring to create novel aniline derivatives. | nih.gov |

| Cobalt-Catalyzed Three-Component Reaction | Synthesis of 1,3,4-oxadiazole (B1194373) bioisosteres, which can mimic carboxylic esters and potentially exhibit unique biological activities. | acs.orgmdpi.com |

| Transformation of 1,2-Dihydropyridines | Creation of fused benzocycloalkane systems, leading to structurally complex and novel analogues. | nih.gov |

| Base-Promoted Aerobic Cascade Reaction | Regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acid derivatives, forming multiple new bonds in a single pot. | rsc.org |

By expanding the synthetic toolkit, researchers will be able to generate a rich library of analogues for comprehensive biological evaluation and the development of novel materials.

Deeper Elucidation of Mechanistic Pathways in Biological Systems

A critical area for future investigation is the detailed exploration of how this compound and its derivatives interact with biological systems at a molecular level. While the biological activities of some substituted benzoic acids have been reported, the specific mechanisms of action for this particular compound remain largely unknown.

Future research should aim to identify and characterize the specific molecular targets of this compound. This can be achieved through a combination of in silico and in vitro approaches. Pharmacophore modeling and virtual screening can be used to predict potential protein targets based on the compound's structural features. frontiersin.orgnih.gov These computational predictions can then be validated through experimental assays.

For instance, given that other substituted benzoic acids have been identified as enzyme inhibitors, it is plausible that this compound could also exhibit such properties. nih.govnih.gov Future studies could screen this compound against a panel of enzymes, such as protein phosphatases, acetylcholinesterase, or 17β-hydroxysteroid dehydrogenase, which have been shown to be inhibited by other benzoic acid derivatives. nih.govnih.govnih.gov Should inhibitory activity be found, detailed kinetic studies and X-ray crystallography would be necessary to elucidate the precise binding mode and the key interactions responsible for inhibition. nih.gov

Moreover, investigating the compound's effect on cellular pathways is essential. Benzoic acid derivatives have been shown to influence processes like cell migration and apoptosis. nih.govnih.gov Therefore, future research could explore the impact of this compound on these pathways in various cell lines. This could involve studying its effects on key signaling proteins and gene expression.

The table below outlines potential biological targets and pathways for future investigation.

| Potential Target/Pathway | Rationale for Investigation | Reference |

| Protein Phosphatases (e.g., Slingshot) | Other substituted benzoic acids have been identified as potent inhibitors of these enzymes, which are involved in cytoskeleton dynamics and cell migration. | nih.gov |

| Acetylcholinesterase and Carbonic Anhydrases | Novel benzoic acid derivatives have shown multitarget inhibitory activity against these enzymes, which are relevant in neurodegenerative diseases. | nih.govsci-hub.se |

| 17β-Hydroxysteroid Dehydrogenase (AKR1C3) | Substituted 3-(phenylamino)benzoic acids are potent and selective inhibitors of this enzyme, which is implicated in hormone-dependent cancers. | nih.gov |

| Anti-apoptotic Proteins (e.g., Mcl-1, Bfl-1) | 2,5-substituted benzoic acid scaffolds have been designed as dual inhibitors of these proteins, which are key regulators of apoptosis. | nih.gov |

| Proteostasis Network (e.g., Proteasome, Cathepsins) | Benzoic acid derivatives isolated from natural sources have been shown to enhance the activity of cellular protein degradation systems. | mdpi.com |

A deeper understanding of the mechanistic pathways will be instrumental in guiding the rational design of more potent and selective analogues for therapeutic applications.

Development of Novel Materials Based on the Compound's Structural Motifs

The unique structural features of this compound, namely the substituted aromatic ring and the carboxylic acid group, make it an attractive building block for the development of novel functional materials. The carboxylic acid moiety, in particular, is a versatile functional group that can be readily modified or incorporated into larger polymeric structures. researchgate.net

One promising avenue of research is the use of this compound as a monomer in the synthesis of functional polymers. For example, it could be incorporated into polyester (B1180765) or polyamide chains through step-growth polymerization. researchgate.net The isopropoxy and methoxy (B1213986) substituents would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or hydrophobicity. These polymers could find applications in areas such as drug delivery, coatings, or specialty plastics.

Furthermore, the benzoic acid scaffold can be used to create more complex macromolecular architectures. For instance, it could be used in the synthesis of covalent organic frameworks (COFs). Benzoic acid has been used as an organic flux in the melt polymerization approach to synthesize fluorinated imide-linked COFs for gas capture and separation. acs.org The specific substitution pattern of this compound could lead to COFs with tailored pore sizes and chemical environments, making them suitable for applications in catalysis, sensing, or gas storage.

Another area of exploration is the development of functional surfaces and nanoparticles. Benzoic acid derivatives have been used to functionalize magnetic nanoparticles, creating catalysts with both acidic and hydrogen-bonding properties. nih.gov This approach could be adapted using this compound to create novel catalytic systems with unique reactivity and selectivity.

The table below highlights potential applications of this compound in materials science.

| Material Type | Potential Application | Rationale | Reference |

| Functional Polymers | Drug delivery, specialty coatings, advanced plastics. | The isopropoxy and methoxy groups can tune the physical and chemical properties of the polymer. | researchgate.net |

| Covalent Organic Frameworks (COFs) | Gas separation, catalysis, chemical sensing. | The specific substitution pattern can create unique pore environments and functionalities within the framework. | acs.org |

| Functionalized Nanoparticles | Heterogeneous catalysis, biomedical imaging. | The carboxylic acid group provides a handle for attaching the molecule to nanoparticle surfaces. | nih.gov |

| Polycarbonates | High-performance plastics with specific optical or thermal properties. | The di-substituted phenol (B47542) derived from this compound could be a novel monomer. | wikipedia.org |

By exploring these avenues, researchers can unlock the potential of this compound beyond its current applications and contribute to the development of next-generation materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-isopropoxy-3-methoxybenzoic acid in laboratory settings?

- Methodology : The synthesis typically involves multi-step reactions, starting with substituted benzoic acid derivatives. For example:

- Step 1 : Alkylation or esterification of 3-methoxybenzoic acid using isopropyl halides or alcohols under acidic catalysis.

- Step 2 : Purification via recrystallization or column chromatography to isolate intermediates.

- Step 3 : Final functionalization using protecting group strategies to avoid side reactions (e.g., methoxy group stability under acidic/basic conditions) .

- Key Considerations : Monitor reaction progress with thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane) for separation.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety Protocols :

- Use engineering controls (fume hoods) and personal protective equipment (PPE) to minimize inhalation or skin contact .

- Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation of the methoxy and isopropoxy groups .

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Contaminated clothing must be decontaminated before reuse .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Primary Methods :

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., methoxy at C3, isopropoxy at C2) and rule out regioisomers .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during multi-step synthesis?

- Experimental Design :

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., HSO, AlCl) for esterification efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and byproduct formation .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies are employed to resolve contradictions in spectral data (e.g., NMR, IR) when characterizing novel derivatives of this compound?

- Contradiction Analysis :

- NMR Discrepancies : Compare experimental chemical shifts with computational predictions (DFT calculations) to validate substituent positions .

- IR Anomalies : Use deuterated solvents to eliminate overlapping peaks (e.g., –OH stretch interference in carboxylic acid derivatives) .

Q. What experimental approaches are used to investigate the structure-activity relationships of this compound derivatives in biological systems?

- Biological Assays :

- Enzyme Inhibition : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric assays .

- Receptor Binding : Radioligand displacement studies to quantify affinity for receptors (e.g., GPCRs) .

- SAR Workflow :

- Synthesize analogs with varying substituents (e.g., halogenation at C5, alkyl chain modifications).

- Corrogate bioactivity data with electronic (Hammett constants) and steric parameters (molecular volume calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.